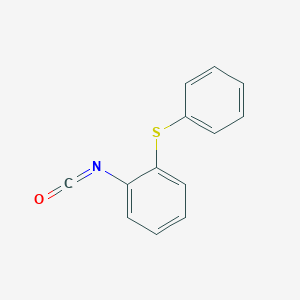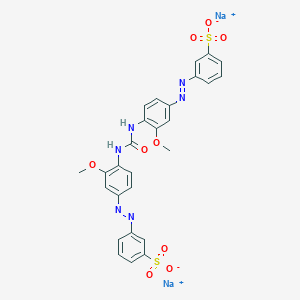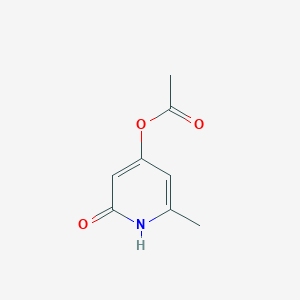
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate, also known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. In
Mechanism Of Action
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is not fully understood, but it is believed to act as a precursor to the synthesis of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a critical role in regulating mood, behavior, and cognition.
Biochemical And Physiological Effects
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release in the brain, increased heart rate and blood pressure, and altered mood and behavior. These effects are thought to contribute to the psychoactive properties of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in lab experiments is its ability to act as a precursor for the synthesis of a wide range of drugs. This allows researchers to study the effects of these drugs on various biological and physiological systems. However, one limitation is that 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate. One area of interest is the potential therapeutic effects of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in the treatment of mental health disorders. Additionally, researchers may explore the role of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in the synthesis of other neurotransmitters and the potential effects of these compounds on the brain and behavior. Finally, future research may focus on developing new synthesis methods for 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate and related compounds to improve the efficiency and safety of drug production.
Conclusion:
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. While its mechanism of action is not fully understood, it is believed to act as a precursor to the synthesis of neurotransmitters in the brain. 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been shown to have a range of biochemical and physiological effects, including altered mood and behavior, and is a valuable tool for scientific research. Further research is needed to fully understand the potential therapeutic effects of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate and to explore new synthesis methods for these compounds.
Synthesis Methods
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate can be synthesized through the condensation of 3,4-methylenedioxyphenyl-2-propanone (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate) with nitroethane in the presence of a reducing agent such as sodium borohydride. This process leads to the formation of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate, which can then be further modified to produce various drugs.
Scientific Research Applications
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been widely used in scientific research for its role as an intermediate in the synthesis of drugs such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). These drugs have been studied for their potential therapeutic effects in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
properties
CAS RN |
13959-08-5 |
|---|---|
Product Name |
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate |
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2-methyl-6-oxo-1H-pyridin-4-yl) acetate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) |
InChI Key |
ZXJMDECXJMFVIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1)OC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=O)N1)OC(=O)C |
synonyms |
4-(Acetyloxy)-6-methyl-2(1H)-pyridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



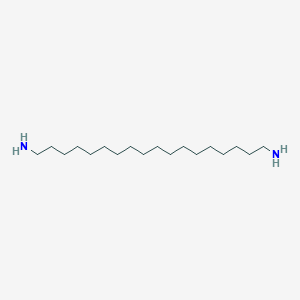
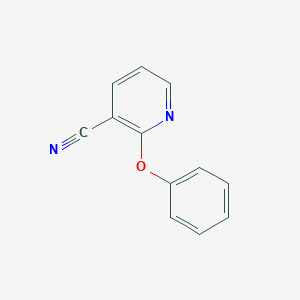
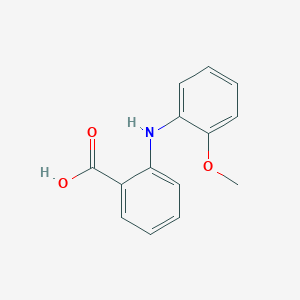
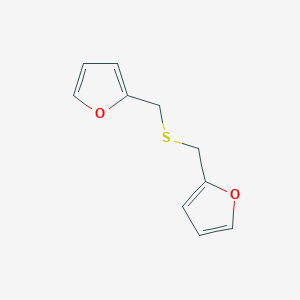
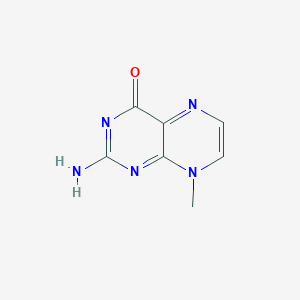
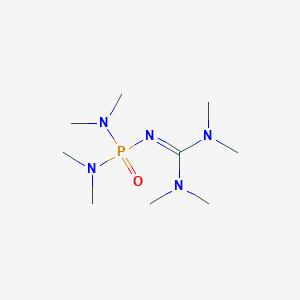



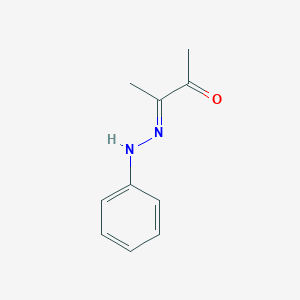
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
